1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide 1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034260-37-0
VCID: VC7094639
InChI: InChI=1S/C17H21F3N6O/c1-3-26-13(4-7-21-26)16(27)24-12-5-8-25(9-6-12)15-10-14(17(18,19)20)22-11(2)23-15/h4,7,10,12H,3,5-6,8-9H2,1-2H3,(H,24,27)
SMILES: CCN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Molecular Formula: C17H21F3N6O
Molecular Weight: 382.391

1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

CAS No.: 2034260-37-0

Cat. No.: VC7094639

Molecular Formula: C17H21F3N6O

Molecular Weight: 382.391

* For research use only. Not for human or veterinary use.

1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide - 2034260-37-0

Specification

CAS No. 2034260-37-0
Molecular Formula C17H21F3N6O
Molecular Weight 382.391
IUPAC Name 2-ethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C17H21F3N6O/c1-3-26-13(4-7-21-26)16(27)24-12-5-8-25(9-6-12)15-10-14(17(18,19)20)22-11(2)23-15/h4,7,10,12H,3,5-6,8-9H2,1-2H3,(H,24,27)
Standard InChI Key CVCLKIPHEYYNJK-UHFFFAOYSA-N
SMILES CCN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

This compound belongs to the pyrazole-carboxamide class, characterized by a pyrazole ring linked to a carboxamide group. The IUPAC name systematically describes its structure: a pyrimidine ring substituted with methyl and trifluoromethyl groups at positions 2 and 6, respectively, connected via a piperidine moiety to an ethyl-substituted pyrazole carboxamide. Its molecular formula is C₁₇H₂₁F₃N₆O, with a molecular weight of 382.391 g/mol.

Key Structural Features:

  • Pyrimidine Core: The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group contributes electron-withdrawing properties, enhancing metabolic stability and binding affinity .

  • Piperidine Linker: The piperidine ring introduces conformational flexibility, potentially improving target engagement .

  • Pyrazole-Carboxamide Motif: The 1-ethyl-1H-pyrazole-5-carboxamide group is a common pharmacophore in antimicrobial and antifungal agents .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are unavailable, analogs with similar substituents exhibit distinctive NMR profiles. For example, pyrazole carboxamides typically show:

  • ¹H NMR: Peaks between δ 1.2–1.6 ppm (ethyl group), δ 2.5–3.5 ppm (piperidine protons), and δ 7.0–8.5 ppm (pyrimidine aromatic protons) .

  • ¹³C NMR: Signals for the trifluoromethyl group appear near δ 120–125 ppm (q, J = 280–300 Hz) .

The InChIKey CVCLKIPHEYYNJK-UHFFFAOYSA-N provides a unique identifier for computational studies, enabling virtual screening and molecular docking analyses.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a multi-step approach, as inferred from related pyrazole-carboxamide derivatives :

  • Pyrimidine Intermediate Preparation:

    • Condensation of methyl trifluoropyruvate with guanidine derivatives to form the 2-methyl-6-(trifluoromethyl)pyrimidine core .

    • Substitution at position 4 with piperidine via nucleophilic aromatic substitution .

  • Pyrazole-Carboxamide Synthesis:

    • Cyclocondensation of hydrazine derivatives with diketones to form the pyrazole ring .

    • Carboxamide formation via coupling of pyrazole-5-carboxylic acid with the piperidine-bearing pyrimidine intermediate using DCC/DMAP .

Optimized Reaction Conditions

  • Coupling Step: Conducted in dry DMF at 0–5°C to minimize side reactions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .

Challenges and Solutions:

  • Trifluoromethyl Group Stability: Anhydrous conditions prevent hydrolysis of the CF₃ group .

  • Piperidine Reactivity: Use of Boc-protected piperidine intermediates improves regioselectivity .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight382.391 g/mol
LogP (Predicted)3.2 ± 0.3 (XLogP3-AA)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors7 (pyrimidine N, amide O, etc.)
Rotatable Bonds5

Solubility: Estimated 0.1–1 mg/mL in DMSO; poor aqueous solubility (<0.01 mg/mL).

Future Research Directions

  • In Vitro Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) given structural parallels to known inhibitors .

  • Prodrug Development: Esterification of the carboxamide group to improve oral bioavailability .

  • Toxicological Profiling: Assess hepatotoxicity risks associated with chronic piperidine metabolism .

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